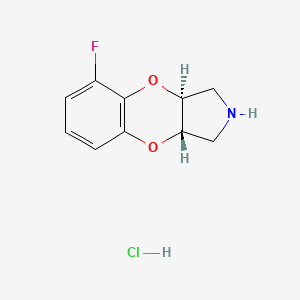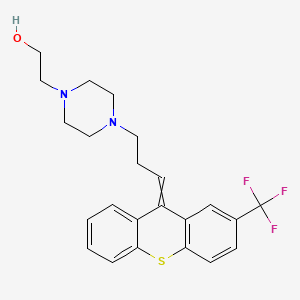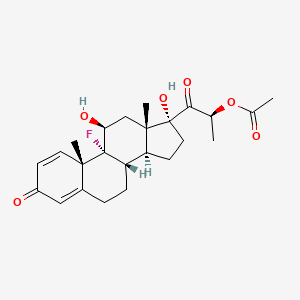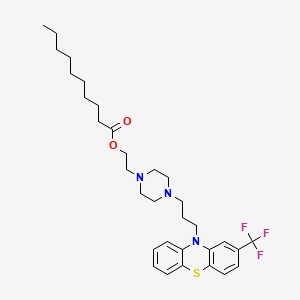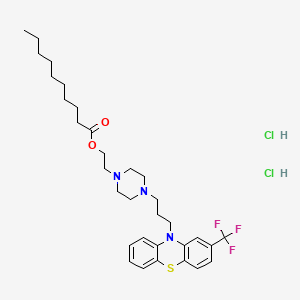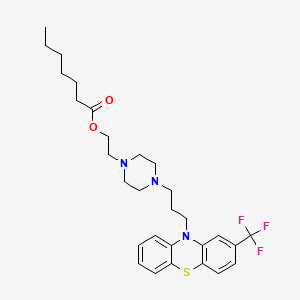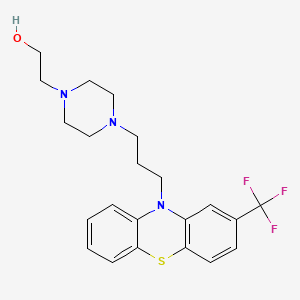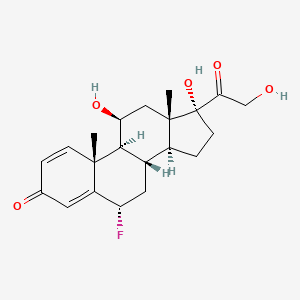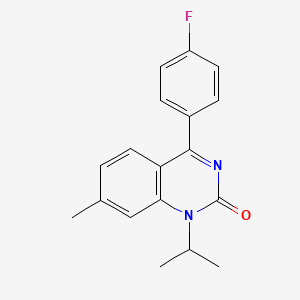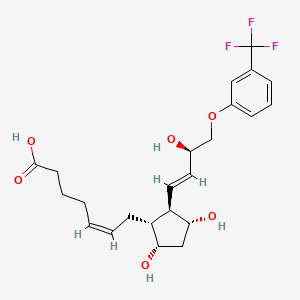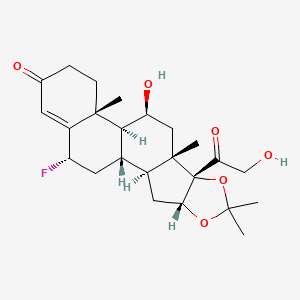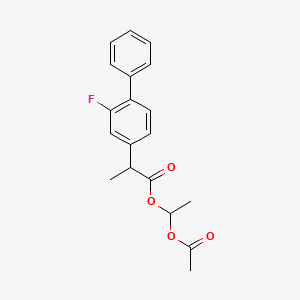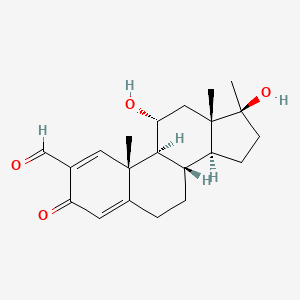
Formebolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formebolone, also known as formyldienolone or 2-formyl-11α-hydroxy-17α-methyl-δ1-testosterone, is an orally active anabolic-androgenic steroid. It is marketed under brand names such as Esiclene, Hubernol, and Metanor. This compound is known for its anticatabolic and anabolic properties, which means it helps in muscle growth and prevents muscle breakdown . This compound has been used in Spain and Italy and is noted for its ability to counteract the catabolic effects of potent glucocorticoids like dexamethasone phosphate .
Preparation Methods
The synthesis of formebolone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a steroid nucleus, often derived from cholesterol or a similar compound.
Functional Group Modifications: Introduction of functional groups such as formyl and hydroxyl groups at specific positions on the steroid nucleus.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify double bonds and hydroxyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods are more complex and involve large-scale chemical reactors, precise control of reaction conditions, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Formebolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Formebolone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of anabolic-androgenic steroids and their derivatives.
Biology: It is used to study the effects of anabolic steroids on muscle growth and protein synthesis.
Medicine: It has been studied for its potential use in treating growth retardation and increasing bone mass.
Industry: It is used in the development of novel transdermal delivery systems for enhanced drug delivery.
Mechanism of Action
Formebolone exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. Additionally, this compound counteracts the catabolic effects of glucocorticoids by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase, which is responsible for the biosynthesis of cortisol and corticosterone . This inhibition helps maintain a positive nitrogen balance and promotes muscle growth.
Comparison with Similar Compounds
Formebolone is similar to other anabolic-androgenic steroids such as:
Testosterone: The primary male sex hormone, known for its potent anabolic and androgenic effects.
Nandrolone: An anabolic steroid with a lower androgenic effect compared to testosterone.
Oxandrolone: An anabolic steroid known for its mild androgenic effects and use in promoting weight gain.
What sets this compound apart is its unique ability to counteract the catabolic effects of glucocorticoids without significant androgenic activity . This makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
2454-11-7 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde |
InChI |
InChI=1S/C21H28O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,11,14-15,17-18,24-25H,4-7,10H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
AMVODTGMYSRMNP-GNIMZFFESA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C=O)O)C)O |
SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O |
Canonical SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O |
Appearance |
Solid powder |
boiling_point |
543.6 °C |
melting_point |
209 - 212 °C |
| 2454-11-7 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-formyl-17 alpha-methylandrosta-1,4-diene-11 alpha,17 beta-diol-3-one Esiclene formebolone formildienolone formyldienolone formyldienolone, (11 beta,17beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




